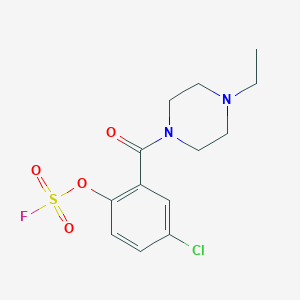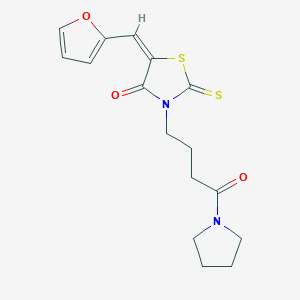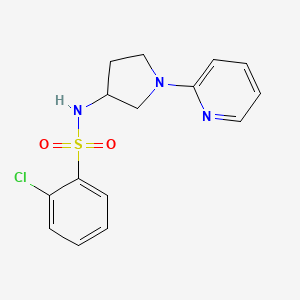![molecular formula C22H23N3O3S B3019633 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid CAS No. 685107-22-6](/img/structure/B3019633.png)
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid, exhibits high specific affinity for the histamine H1 receptor . It also targets the alpha1-adrenergic receptors (α1-ARs) , which are known to play a significant role in various neurological conditions .
Mode of Action
The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Biochemical Pathways
The compound’s interaction with the histamine H1 receptor and alpha1-adrenergic receptors influences various biochemical pathways. For instance, it has been found to have a neuroprotective effect against aluminium-induced neurotoxicity . It does this by attenuating the neurotoxic effects of aluminium chloride, preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties . It undergoes hepatic metabolism and renal excretion . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound contribute to its bioavailability .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also produces somewhat similar effects to amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other stimulant piperazine derivatives such as benzylpiperazine (BZP) can enhance its effects
Zukünftige Richtungen
The future directions for the study of similar compounds involve the identification of promising lead compounds for the treatment of various neurological conditions . The results of these studies could provide a rationale for the activity of these molecules and highlight potential alpha1-adrenergic receptor antagonists .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Given its potential interaction with alpha1-adrenergic receptors, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with alpha1-adrenergic receptors, potentially leading to changes in gene expression .
Eigenschaften
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-18-9-7-17(8-10-18)24-11-13-25(14-12-24)22-23-21(16-5-3-2-4-6-16)19(29-22)15-20(26)27/h2-10H,11-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDDADRRZBTHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=C(S3)CC(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3019553.png)


![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)


![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)
